N,N-bis(4-dimethylaminophenyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(4-dimethylaminophenyl)nitrous amide is a chemical compound with the molecular formula C16H20N4O and a molecular weight of 284.36 g/mol It is known for its unique structure, which includes two dimethylaminophenyl groups attached to a nitrous amide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(4-dimethylaminophenyl)nitrous amide typically involves the reaction of 4-dimethylaminobenzene with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitrous amide group. The reaction mixture is maintained at a low temperature to prevent decomposition and to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are carefully monitored and controlled to optimize the production process and minimize any potential side reactions .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(4-dimethylaminophenyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives depending on the substituent used.
Scientific Research Applications
N,N-bis(4-dimethylaminophenyl)nitrous amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(4-dimethylaminophenyl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-nitrosoaniline: Similar in structure but with only one dimethylaminophenyl group.
N,N-bis(4-methoxyphenyl)nitrous amide: Similar but with methoxy groups instead of dimethylamino groups.
Uniqueness
N,N-bis(4-dimethylaminophenyl)nitrous amide is unique due to the presence of two dimethylaminophenyl groups, which confer distinct chemical properties and reactivity. This structural feature makes it particularly useful in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N,N-bis[4-(dimethylamino)phenyl]nitrous amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-18(2)13-5-9-15(10-6-13)20(17-21)16-11-7-14(8-12-16)19(3)4/h5-12H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARCMEHOSGOTJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930378 |
Source
|
Record name | N,N-Bis[4-(dimethylamino)phenyl]nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00930378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13916-80-8 |
Source
|
Record name | NSC56922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Bis[4-(dimethylamino)phenyl]nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00930378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.